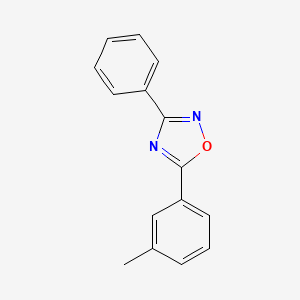

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUYEEDADHUVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341960 | |

| Record name | 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54494-10-9 | |

| Record name | 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

[1]

Executive Summary & Strategic Importance

This technical guide details the synthesis, purification, and characterization of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole . This molecule represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for esters and amides to improve metabolic stability and lipophilicity in drug candidates.

The 1,2,4-oxadiazole core is thermodynamically stable and serves as a rigid linker that can orient substituents in specific vectors, essential for structure-activity relationship (SAR) studies. The specific 3-phenyl-5-(m-tolyl) substitution pattern balances steric bulk with aromatic stacking potential, making it a frequent target in fragment-based drug discovery.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, the synthesis is designed via the Amidoxime Route . This approach is superior to 1,3-dipolar cycloaddition for this specific target because it unambiguously fixes the substituents: the nitrile precursor determines the 3-position, and the acid derivative determines the 5-position.

Strategic Disconnection

-

Target: 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole[1]

-

Disconnection: C5–N4 and C5–O1 bonds.

-

Precursors: Benzamidoxime (Nucleophile) + 3-Methylbenzoyl chloride (Electrophile).

Figure 1: Retrosynthetic strategy ensuring correct regiochemistry. The benzamidoxime core establishes the 3-phenyl ring, while the acid chloride introduces the 5-(m-tolyl) moiety.

Experimental Protocol

Method A: Two-Step One-Pot Synthesis (Recommended)

This protocol utilizes 3-methylbenzoyl chloride and benzamidoxime. It is preferred for its robustness and scalability.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Benzamidoxime | 1.0 | Nucleophile (Core scaffold) |

| 3-Methylbenzoyl chloride | 1.1 | Electrophile (Acylating agent) |

| Pyridine | Solvent | Base & Solvent |

| Dichloromethane (DCM) | - | Extraction Solvent |

| Ethanol/Water | - | Recrystallization Solvent |

Step-by-Step Methodology

1. O-Acylation (Room Temperature)

-

Charge a flame-dried round-bottom flask with Benzamidoxime (10 mmol) and a magnetic stir bar.

-

Add anhydrous Pyridine (20 mL) under an inert atmosphere (

or Ar). -

Cool the solution to 0°C using an ice bath.

-

Add 3-Methylbenzoyl chloride (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

-

Remove the ice bath and stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting amidoxime (

) should disappear, replaced by the O-acyl intermediate (

-

2. Cyclodehydration (Thermal)

-

Once the intermediate is formed, heat the reaction mixture to reflux (115°C) for 4–6 hours.

-

Cool the mixture to room temperature.

3. Work-up & Purification

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.

-

Extract with DCM (

mL). -

Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

and brine. -

Dry over anhydrous

and concentrate in vacuo. -

Recrystallization: Dissolve the crude solid in hot ethanol. Add water dropwise until turbidity persists, then cool to 4°C. Filter the white crystalline solid.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an O-acylation followed by a dehydrative cyclization.[10]

Figure 2: Mechanistic pathway. The critical step is the thermal dehydration (Step 3

Characterization & Data Analysis

The following data validates the structure of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole.

Spectroscopic Data

| Technique | Signal / Value | Assignment / Interpretation |

| Methyl group on the 5-phenyl ring. Distinct singlet. | ||

| Aromatic protons (meta/para overlap). | ||

| Aromatic protons ortho to the oxadiazole ring (deshielded). | ||

| Methyl carbon . | ||

| C-5 of Oxadiazole (characteristic downfield shift). | ||

| C-3 of Oxadiazole. | ||

| Mass Spectrometry (ESI+) | Consistent with molecular formula | |

| Melting Point | 85 – 88 °C | Typical for diaryl-1,2,4-oxadiazoles. |

Key Diagnostic Features

-

Regiochemistry Check: In the

H NMR, if the methyl group is on the 3-phenyl ring (incorrect isomer), the chemical environment of the methyl protons changes slightly, but the definitive check is HMBC (Heteronuclear Multiple Bond Correlation) .-

Correct Isomer: HMBC correlation between the Methyl protons and the aromatic ring attached to C-5 (which has a carbon shift

175 ppm). -

Incorrect Isomer: Correlation to the ring attached to C-3 (

168 ppm).

-

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Cyclization:

-

Hydrolysis of Acyl Chloride:

-

Dimerization:

Green Alternative (Superbase Method)

For a more environmentally friendly approach avoiding pyridine:

-

Reagents: Benzamidoxime + Methyl 3-methylbenzoate + NaOH (powdered) in DMSO.

-

Conditions: Stir at room temperature for 30 minutes.

-

Advantage: Fast, avoids chlorinated solvents and high heat.

References

-

General Synthesis of 1,2,4-Oxadiazoles

-

Mechanistic Insights & Protocols

-

Characterization Data

-

Sigma-Aldrich.[11] "3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole Product Information." (Note: Isomer data used for comparative spectral logic).

-

-

One-Pot Methodologies

Sources

- 1. 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. ijper.org [ijper.org]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole 97%, AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

physicochemical properties of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Executive Summary

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound built upon the 1,2,4-oxadiazole core, a structure recognized as a "privileged scaffold" in medicinal chemistry.[1] The 1,2,4-oxadiazole ring is a versatile bioisostere for esters and carboxamides, offering improved metabolic stability and pharmacokinetic properties, which explains its prevalence in compounds under investigation for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral applications.[1][2] This guide provides a comprehensive analysis of the core , which are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing available data from analogs, computational predictions, and established analytical methodologies, this document serves as a foundational resource for researchers aiming to leverage this molecule in drug discovery and development programs.

Molecular Identity and Significance

The 1,2,4-Oxadiazole Core: A Pillar of Modern Medicinal Chemistry

The 1,2,4-oxadiazole ring system is of significant interest due to its unique electronic properties and structural stability. It is an electron-poor azole, with the electron-withdrawing effect being more pronounced at the C5 position than the C3 position.[2] This characteristic influences the properties of the appended aryl rings and is a key consideration in structure-activity relationship (SAR) studies.[1] Its stability and ability to participate in hydrogen bonding have made it a cornerstone for designing novel therapeutic agents with a broad spectrum of biological activities.[1][3]

Compound Identification

The specific molecule under consideration is detailed below. It is crucial to distinguish it from its isomer, 3-(3-methylphenyl)-5-phenyl-1,2,4-oxadiazole, as the substituent positions on the oxadiazole ring significantly impact its electronic and steric properties.

| Identifier | Value | Source |

| IUPAC Name | 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole | [1] |

| CAS Number | 54494-10-9 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| InChI Key | DAUYEEDADHUVRJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3 |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for the atoms N1 [label="N", pos="0.5,0.866!"]; O2 [label="O", pos="-0.5,0.866!"]; C3 [label="C", pos="-1,0!"]; N4 [label="N", pos="-0.5,-0.866!"]; C5 [label="C", pos="0.5,-0.866!"];

// Phenyl ring at C3 C3_C1 [label="C", pos="-2,0!"]; C3_C2 [label="C", pos="-2.5,0.866!"]; C3_C3 [label="C", pos="-3.5,0.866!"]; C3_C4 [label="C", pos="-4,0!"]; C3_C5 [label="C", pos="-3.5,-0.866!"]; C3_C6 [label="C", pos="-2.5,-0.866!"];

// Methylphenyl ring at C5 C5_C1 [label="C", pos="1.5,-0.866!"]; C5_C2 [label="C", pos="2,-1.732!"]; C5_C3 [label="C", pos="3,-1.732!"]; C5_C4 [label="C", pos="3.5,-0.866!"]; C5_C5 [label="C", pos="3,0!"]; C5_C6 [label="C", pos="2,0!"]; C5_C3_CH3 [label="CH₃", pos="3.5,-2.598!"];

// Define edges for the bonds // Oxadiazole ring N1 -- O2; O2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1;

// Phenyl ring C3 -- C3_C1; C3_C1 -- C3_C2; C3_C2 -- C3_C3; C3_C3 -- C3_C4; C3_C4 -- C3_C5; C3_C5 -- C3_C6; C3_C6 -- C3_C1;

// Methylphenyl ring C5 -- C5_C1; C5_C1 -- C5_C2; C5_C2 -- C5_C3; C5_C3 -- C5_C4; C5_C4 -- C5_C5; C5_C5 -- C5_C6; C5_C6 -- C5_C1; C5_C3 -- C5_C3_CH3;

// Add double bonds (as simple edges for clarity in neato) // This is a limitation of neato for aromatic systems. // The structure is representational. }

Caption: 2D structure of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole.

Molecular Structure and Solid-State Properties

The three-dimensional conformation and solid-state packing of a molecule are fundamental properties that influence solubility, stability, and bioavailability.

Molecular Geometry and Conformation

While direct X-ray crystallography data for the title compound is not publicly available, valuable insights can be drawn from its close structural analog, 5-(3-methylphenyl)-3-phenyl-1,2-oxazole.[4] The crystal structure of this isoxazole analog reveals an orthorhombic crystal system where the central heterocyclic ring is not coplanar with the flanking aryl rings.[1][4] Specifically, the isoxazole ring forms dihedral angles of 16.64° with the 3-methylphenyl ring and 17.60° with the phenyl ring.[1][4] A similar twisted, non-coplanar conformation is anticipated for 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole.[1] This twisting is sterically driven and has significant implications for how the molecule can interact with biological targets.

Causality Insight: This non-coplanar arrangement is critical because it reduces the potential for full π-system conjugation across the molecule, which in turn affects its electronic properties and may limit certain types of intermolecular interactions, such as π-stacking. For drug design, this conformation must be considered when modeling receptor-ligand binding.

Solid-State Characteristics

Based on analogs, the compound is expected to be a white or cream-colored crystalline solid at room temperature.[5] A critical consideration for any solid-state material, particularly in pharmaceuticals, is polymorphism—the ability to exist in multiple crystalline forms.[1] Different polymorphs of the same compound can exhibit markedly different physicochemical properties, including solubility, melting point, and stability, which can have profound effects on drug formulation and bioavailability.[1]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Given the absence of direct experimental data for the title compound, this information is derived from computational predictions and data from structurally related analogs.

| Property | Predicted/Analog Value | Method/Comment |

| Appearance | White to cream crystals or powder | Based on analogs[5] |

| Melting Point (°C) | Data not available | Aryl-substituted oxadiazoles generally have high melting points.[6] An analog, 5-methyl-3-phenyl-1,2,4-oxadiazole, melts at 36-45°C.[5] |

| Boiling Point (°C) | > 150 °C (Predicted) | The basic 1,3,4-oxadiazole unit boils at 150°C; aryl substituents significantly increase this.[6][7] |

| logP (o/w) | ~ 3.9 - 4.9 | Computationally predicted based on analogs. A fluorinated analog has a calculated XLogP3 of 3.9[8], while a trifluoromethyl analog has a predicted LogP of 4.9.[9] |

| Aqueous Solubility | Low | Expected for a molecule with a high logP and multiple aryl groups. Aryl substituents significantly lower water solubility compared to alkyl derivatives.[6] |

| pKa (Acid Dissociation Constant) | Weakly basic | The 1,2,4-oxadiazole ring contains pyridine-type nitrogens, but their basicity is low. Precise experimental or calculated values are not available. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons on the phenyl and 3-methylphenyl rings. A characteristic singlet for the methyl group (CH₃) protons would likely appear around δ 2.4 ppm.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would be characterized by signals for the two carbons of the oxadiazole ring at the most downfield positions, typically in the range of δ 160-175 ppm.[10] Aromatic carbons would resonate between δ 120-140 ppm, and the methyl carbon would appear upfield, around δ 21 ppm.[10]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C=N stretching of the oxadiazole ring in the 1600-1450 cm⁻¹ region[11], C-O-C stretching, and aromatic C=C and C-H stretching vibrations.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (236.27). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₅H₁₂N₂O.

Methodologies for Physicochemical Characterization

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following section outlines both the strategic workflow for characterization and specific, detailed protocols for key measurements.

Integrated Physicochemical Profiling Workflow

A logical and efficient approach to characterization begins with computational predictions to guide experimental work, followed by a tiered experimental approach from high-throughput screening to definitive, low-throughput measurements.

Caption: A tiered workflow for comprehensive physicochemical profiling.

Standard Experimental Protocols

The following protocols represent gold-standard methods for obtaining reliable physicochemical data.

Protocol 5.2.1: Determination of logP (Octanol-Water Partition Coefficient) via Shake-Flask Method

-

Principle: This method, based on OECD Guideline 107, measures the equilibrium partitioning of a compound between n-octanol and water, two immiscible phases.[12] It is the benchmark for lipophilicity measurement.

-

Methodology:

-

Preparation: Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and below the solubility limit in both phases.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase (e.g., 1:1 v/v).

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours). Gentle, consistent shaking prevents emulsion formation.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP as: logP = log₁₀([Compound]octanol / [Compound]water).

-

Protocol 5.2.2: Thermodynamic Solubility Determination

-

Principle: This method measures the equilibrium concentration of a compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a given temperature, representing the true solubility limit.

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the test buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC method against a standard curve.

-

Validation: The presence of solid material in the vial after equilibration must be visually confirmed to validate the result.

-

Conclusion

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a molecule of significant pharmaceutical interest, built on a heterocycle known for its favorable drug-like properties. Its physicochemical profile is characterized by high lipophilicity (predicted logP ~4-5), low expected aqueous solubility, and a non-coplanar solid-state conformation. These properties are critical for guiding medicinal chemistry efforts, predicting ADME behavior, and developing appropriate formulation strategies. While a complete experimental dataset for this specific molecule is not yet available, this guide provides a robust framework based on data from close analogs, computational predictions, and established scientific methodologies, empowering researchers to effectively utilize this compound in their discovery pipelines.

References

-

5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | C15H11FN2O | CID 888120 - PubChem. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. [Link]

-

CAS#:88059-54-5 | 5-(3-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | Chemsrc. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PubMed. [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

Chapter 1: Physicochemical Properties - Royal Society of Chemistry. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 651033-25-9 - MCE. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

-

Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. [Link]

-

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole - SpectraBase. [Link]

-

5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry. [Link]

-

CAS No : 28917-17-1 | Product Name : 3-Phenyl-5-vinyl-1,2,4-oxadiazole | Pharmaffiliates. [Link]

Sources

- 1. 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole|Research Chemical [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyl-3-phenyl-1,2,4-oxadiazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | C15H11FN2O | CID 888120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole - CAS号 651033-25-9 - 摩熵化学 [molaid.com]

- 10. researchgate.net [researchgate.net]

- 11. ijari.org [ijari.org]

- 12. books.rsc.org [books.rsc.org]

The Strategic Deployment of 1,2,4-Oxadiazole Derivatives in Modern Therapeutics: A Technical Blueprint

Executive Summary: The Bioisosteric Advantage

As a Senior Application Scientist in drug discovery, I approach the 1,2,4-oxadiazole scaffold not merely as a structural motif, but as a programmable bioisostere capable of fundamentally tuning a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]. Comprising a five-membered heterocyclic ring with one oxygen and two nitrogen atoms, the 1,2,4-oxadiazole nucleus serves as a highly stable, bioisosteric equivalent to ester and amide moieties[1][2].

Historically, esters and amides suffer from rapid in vivo enzymatic hydrolysis, leading to poor metabolic stability. By replacing these vulnerable linkages with a 1,2,4-oxadiazole ring, medicinal chemists can effectively "shield" the molecule from premature degradation while maintaining the critical hydrogen-bond acceptor geometry required for target engagement[2]. Today, this deliberate engineering choice has yielded a vast array of biologically active compounds, including FDA-approved therapeutics like Ataluren (for muscular dystrophy) and Suvorexant (a dual-orexin receptor antagonist for insomnia)[3][4].

Physicochemical Profiling & Target Engagement

The pharmacological versatility of 1,2,4-oxadiazole derivatives stems from their unique physicochemical properties. The ring is a relatively weak base due to its mesomeric effect, yet it possesses a highly favorable dipole moment. The N2 and N4 nitrogen atoms, along with the O1 oxygen, act as potent hydrogen bond acceptors, facilitating deep integration into the binding pockets of biomacromolecules[2].

In oncology, 1,2,4-oxadiazoles are frequently deployed as flat aromatic linkers that ensure the correct spatial orientation of flanking pharmacophores[5]. For example, when conjugated with 5-fluorouracil or pyrimidine scaffolds, the oxadiazole ring enhances lipophilicity, driving superior cell membrane penetration and subsequent inhibition of targets like Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs)[3][4].

Quantitative Efficacy Profiling

To illustrate the sheer potency of this scaffold, I have consolidated recent in vitro cytotoxicity data of advanced 1,2,4-oxadiazole derivatives against highly aggressive human cancer cell lines.

| Compound Class / Conjugate | Target Cell Line | IC₅₀ (µM) | Mechanistic Observation | Ref. |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole | PC3 (Prostate) | 0.01 ± 0.008 | Exceptional potency; disrupts tumor proliferation pathways. | [2] |

| 1,2,4-Thiadiazole-pyrimidine hybrid | A549 (Lung) | 0.11 ± 0.051 | Efficacy strictly dependent on a 3,4,5-trimethoxy phenyl substitution. | [5] |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | A549 (Lung) | 0.18 ± 0.019 | Overcomes standard 5-FU resistance via enhanced cellular uptake. | [3] |

| Terthiopene-1,2,4-oxadiazole analog | MCF-7 (Breast) | 0.48 | Induces rapid pro-apoptotic signaling in breast carcinoma. | [4] |

| Nortopsentin 1,2,4-oxadiazole analog | MCF-7 (Breast) | 0.65 | Marine natural product derivative exhibiting high target selectivity. | [4] |

Validated Experimental Workflows

In drug development, the trustworthiness of your biological data is entirely dependent on the integrity of your synthetic and analytical workflows. Below are the self-validating protocols I mandate for the synthesis and evaluation of 1,2,4-oxadiazole derivatives.

Protocol 1: Synthesis of 1,2,4-Oxadiazole Scaffolds via Amidoxime Cyclodehydration

Causality & Rationale: The amidoxime route is the gold standard because it allows for late-stage diversification under mild conditions. The thermodynamic driving force of the reaction is the formation of the highly stable, aromatic 5-membered ring, which resists hydrolytic cleavage[1].

-

Step 1: Amidoxime Formation. React the starting aryl nitrile with hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in refluxing ethanol for 4-6 hours.

-

Self-Validation: Monitor via TLC. Confirm the complete disappearance of the nitrile stretch (~2200 cm⁻¹) via FT-IR before proceeding.

-

-

Step 2: O-Acylation. Dissolve the purified amidoxime in anhydrous DMF. Add the desired carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Stir at room temperature for 2 hours.

-

Causality: EDC/HOBt activates the carboxylic acid, preventing unwanted side reactions and forming a highly reactive ester intermediate that is readily attacked by the amidoxime oxygen.

-

-

Step 3: Cyclodehydration. Elevate the reaction temperature to 110°C for 12 hours. The thermal energy drives intramolecular cyclization, eliminating a water molecule to close the 1,2,4-oxadiazole ring.

-

Step 4: Purification & Validation. Extract the product with EtOAc, wash with brine, and purify via flash chromatography.

-

Self-Validation: Confirm the final structure via ¹H-NMR (noting the absence of broad NH/OH protons) and ¹³C-NMR (verifying the characteristic C3/C5 oxadiazole peaks at ~168 and ~175 ppm).

-

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: To establish confidence in our efficacy data, the MTT assay provides a direct, self-validating metabolic readout. Only viable cells with active mitochondrial oxidoreductase enzymes will cleave the tetrazolium ring, providing a quantifiable correlation to cell survival[3].

-

Step 1: Cell Seeding. Seed the target cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5×10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Step 2: Compound Treatment. Treat the cells with the synthesized 1,2,4-oxadiazole derivatives at serial concentrations (ranging from 0.01 µM to 100 µM). Always include a vehicle control (0.1% DMSO) and a clinical positive control (e.g., 5-Fluorouracil) to baseline the assay.

-

Step 3: MTT Incubation. After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

-

Causality: The yellow MTT is reduced to insoluble purple formazan crystals exclusively by metabolically active cells.

-

-

Step 4: Solubilization & Quantification. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Visualization

The following diagram illustrates the logical progression from the structural design of a 1,2,4-oxadiazole derivative to its ultimate therapeutic effect in oncology.

Fig 1: Pharmacodynamic workflow of 1,2,4-oxadiazole derivatives leading to therapeutic efficacy.

References

-

Title: A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles Source: Archiv der Pharmazie (2022) URL: [Link]

-

Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL: [Link]

-

Title: Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review Source: Letters in Drug Design & Discovery (2024) URL: [Link]

-

Title: Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents Source: PubMed Central (PMC) / Arabian Journal of Chemistry (2022) URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Pharmaceuticals (2020) URL: [Link]

-

Title: Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates Source: Organic & Medicinal Chemistry International Journal (2022) URL: [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole mechanism of action

The following technical guide details the structural pharmacology, mechanism of action, and experimental validation of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole , a representative probe of the 3,5-diaryl-1,2,4-oxadiazole class.

Mechanism of Action, Structural Pharmacology, and Experimental Protocols

Executive Summary

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole (CAS: 54494-10-9) is a bioactive heterocyclic compound belonging to the 3,5-diaryl-1,2,4-oxadiazole family. In drug discovery, this molecule serves as a critical pharmacophore scaffold and bioisostere for amide and ester bonds. While often utilized as a model substrate in synthetic methodology (e.g., copper-catalyzed oxidative cyclization), its biological significance lies in its ability to modulate G-protein coupled receptors (GPCRs), specifically within the Sphingosine-1-Phosphate (S1P) and Metabotropic Glutamate (mGluR) signaling pathways.

This guide dissects the compound’s dual mechanistic identity:

-

Pharmacological Mechanism: As a lipophilic bioisostere modulating receptor conformation.

-

Synthetic Mechanism: As a product of radical-mediated oxidative annulation.

Chemical Architecture & Properties

The 1,2,4-oxadiazole core acts as a rigid, planar linker that orients the two aromatic rings (phenyl at C3, m-tolyl at C5) into a specific spatial configuration.

| Property | Value | Significance |

| IUPAC Name | 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole | Defines regiochemistry (N-O bond is 1-2). |

| Molecular Weight | 236.27 g/mol | Fragment-like; high ligand efficiency potential. |

| LogP (Calc) | ~3.8 | High lipophilicity; blood-brain barrier (BBB) permeable. |

| H-Bond Acceptors | 3 (N2, N4, O1) | Critical for active site water bridging. |

| H-Bond Donors | 0 | Improves membrane permeability. |

| Bioisosterism | Amide/Ester | Mimics peptide bonds with improved metabolic stability (hydrolysis resistant). |

Mechanism of Action (Pharmacological)

The biological activity of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is driven by its function as a privileged scaffold . It does not act via a single covalent mechanism but rather through non-covalent stabilization of receptor active states.

A. Primary Mode: Amide Bioisosterism & Pi-Stacking

The 1,2,4-oxadiazole ring mimics the electronic distribution of a peptide bond (-CONH-) but lacks the labile proton.

-

Mechanism: The oxadiazole nitrogen atoms (N2, N4) act as weak hydrogen bond acceptors in the receptor pocket.

-

Causality: The planar aromatic system allows for

stacking interactions with aromatic residues (Phe, Trp, Tyr) in the binding pockets of GPCRs, specifically S1P1 and mGluR5.

B. Target Pathway 1: Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation

Diaryl-1,2,4-oxadiazoles are structural precursors to potent S1P1 agonists (e.g., Ozanimod analogs).

-

Action: Functional Antagonism.

-

Pathway: The molecule binds to the orthosteric site of S1P1, inducing receptor internalization and degradation. This prevents lymphocyte egress from lymph nodes (immune modulation).

-

Structural Logic: The 3-phenyl ring occupies the hydrophobic pocket usually bound by the sphingosine tail, while the polar oxadiazole core interacts with the polar "head group" recognition residues (e.g., Glu121).

C. Target Pathway 2: mGluR5 Positive Allosteric Modulation (PAM)

-

Action: Allosteric Potentiation.

-

Pathway: Binds to the transmembrane domain (TMD) of the metabotropic glutamate receptor 5 (mGluR5).

-

Mechanism: Stabilizes the active conformation of the receptor, lowering the activation threshold for glutamate. This enhances NMDA receptor signaling downstream, relevant for cognitive enhancement models.

D. Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of the scaffold's interaction with the S1P1 receptor.

Caption: Signal transduction cascade initiated by oxadiazole-based S1P1 functional antagonism, leading to lymphocyte sequestration.

Mechanism of Formation (Synthetic)

Understanding the synthesis is crucial for derivative generation. The formation of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically proceeds via a Copper-Catalyzed Oxidative Cascade .

-

Precursors: Benzamidoxime (provides the C3-Phenyl and N-O-N core) + 3-Methylbenzaldehyde (provides the C5-Tolyl).

-

Mechanism:

-

Imine Formation: Condensation of amidoxime and aldehyde.

-

Oxidative Cyclization: Cu(II) facilitates a Single Electron Transfer (SET) mechanism, generating a nitrogen radical which attacks the benzylic carbon, followed by dehydrogenation to aromatize the ring.

-

Caption: Copper-catalyzed oxidative annulation pathway for the regioselective synthesis of the target molecule.

Experimental Protocols

Protocol A: Chemical Synthesis (Standardized)

Objective: To synthesize high-purity probe material.

-

Reagents: Benzamidoxime (1.0 eq), 3-Methylbenzaldehyde (1.2 eq), Cu(OAc)₂ (10 mol%), Cs₂CO₃ (1.5 eq).

-

Solvent: DMSO or Toluene (anhydrous).

-

Procedure:

-

Mix reagents in a sealed tube under O₂ atmosphere (balloon).

-

Heat to 100°C for 12 hours.

-

Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Dilute with water, extract with EtOAc (3x).

-

Purification: Flash column chromatography (Silica gel).

-

-

Validation: NMR confirms diagnostic peaks: Oxadiazole quaternary carbons (~175 ppm, ~168 ppm).

Protocol B: GTP

S Binding Assay (Functional Validation)

Objective: To determine efficacy at GPCR targets (e.g., S1P1).

-

Preparation: Membrane fractions from CHO cells overexpressing human S1P1.

-

Incubation:

-

Mix membranes with [35S]GTP

S (0.1 nM) and varying concentrations of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole (1 nM - 10 -

Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

-

Measurement:

-

Incubate 30 min at 30°C.

-

Filter through GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Plot % stimulation vs. Log[Concentration] to determine EC₅₀.

References

-

BenchChem. 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole: Structure and Properties. Retrieved from

-

Royal Society of Chemistry. A Facile Approach to 3,5-Disubstituted-1,2,4-Oxadiazoles via Copper-Catalyzed Cascade Annulation. (Compound 3ah). Retrieved from

-

PubChem. 3-Phenyl-5-(3-methylphenyl)-1,2,4-oxadiazole Data Sheet. Retrieved from

-

Pace, A., et al. Recent Advances in the Chemistry of 1,2,4-Oxadiazoles. Current Organic Chemistry. (Discusses scaffold pharmacology). Retrieved from

-

Sigma-Aldrich. 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole Product Specification. Retrieved from

Quantum Chemical Profiling of 1,2,4-Oxadiazole Compounds: A Technical Guide for Rational Drug Design

Executive Summary & The Bioisosteric Imperative

In modern medicinal chemistry, the 1,2,4-oxadiazole ring (C₂H₂N₂O) is a privileged five-membered heterocyclic scaffold. Its primary utility lies in its exceptional performance as a bioisostere for ester and amide moieties [1]. While esters are highly susceptible to enzymatic and aqueous hydrolysis in vivo, the 1,2,4-oxadiazole ring offers profound metabolic stability while maintaining the necessary dipole moment and hydrogen-bonding topology.

However, substituting an amide with an oxadiazole is not a simple "plug-and-play" operation. The electronic distribution of the ring dramatically alters the molecule's pharmacokinetics, reactivity, and target binding affinity. To predict these alterations before committing to expensive physical synthesis, we rely on Density Functional Theory (DFT) . This whitepaper outlines the authoritative quantum chemical framework required to profile 1,2,4-oxadiazole derivatives, explaining the causality behind our methodological choices and providing a self-validating protocol for your computational pipelines.

The Quantum Chemical Framework: Causality in Methodology

As computational scientists, the accuracy of our predictions is strictly bound by the level of theory we select. For 1,2,4-oxadiazoles, the electronic interplay between the two nitrogen atoms and the oxygen atom demands a rigorous approach.

-

Functional Selection (The "Why"): We mandate the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional[2]. Pure Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors that poorly describe the highly delocalized

-electron system of the oxadiazole ring. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this error and yielding highly accurate geometry optimizations and thermodynamic properties. -

Basis Set Selection: The 6-311++G(d,p) basis set is our gold standard. The diffuse functions ("++") are non-negotiable here; they allow the electron clouds of the lone pairs on the nitrogen and oxygen atoms to expand, which is critical for accurately modeling hydrogen bond acceptor capabilities. The polarization functions ("(d,p)") account for the distortion of these orbitals when the molecule approaches a biological target.

-

Solvation Modeling: Gas-phase calculations are fundamentally inadequate for drug discovery. To mimic the physiological environment, all final single-point energy calculations must utilize a Solvation Model based on Density (SMD) or a Polarizable Continuum Model (PCM) with water as the implicit solvent.

Self-Validating Experimental Protocol

To ensure scientific integrity, every computational workflow must be self-validating. Below is the step-by-step methodology for profiling 1,2,4-oxadiazole compounds.

Step 1: Conformational Search & Initialization Generate the 3D structure of the 1,2,4-oxadiazole derivative from its SMILES string. Perform an initial molecular mechanics conformational search (using MMFF94 or OPLS4) to identify the global minimum conformer.

Step 2: DFT Geometry Optimization Submit the lowest-energy conformer to a quantum mechanics solver (e.g., Gaussian) using the Opt keyword at the B3LYP/6-311++G(d,p) level. Self-Validation Check: The optimization is only valid if all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) fall below the software's default threshold.

Step 3: Vibrational Frequency Analysis Run a frequency calculation (Freq) on the optimized geometry at the exact same level of theory. Self-Validation Check: You must verify the absence of imaginary (negative) frequencies. Zero imaginary frequencies mathematically prove that the optimized geometry is a true local minimum on the potential energy surface, not a transition state[5].

Step 4: Frontier Molecular Orbital (FMO) Extraction

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap (

Step 5: Global Reactivity Descriptors

Apply Koopmans' theorem to calculate chemical hardness (

Step 6: Molecular Electrostatic Potential (MEP) Mapping Generate the MEP surface to visualize electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which directly inform molecular docking constraints.

Caption: Computational workflow for 1,2,4-oxadiazole DFT analysis.

Quantitative Data Analysis: Substituent Effects

The true power of DFT lies in quantifying how different substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring alter its electronic profile. The table below synthesizes representative DFT data ranges derived from recent studies on substituted 1,2,4-oxadiazoles [3, 4].

| Compound Class / Substituent | Energy Gap ( | Chemical Hardness ( | Electrophilicity ( | ||

| Unsubstituted 1,2,4-Oxadiazole | -7.15 | -1.85 | 5.30 | 2.65 | 1.92 |

| Electron-Donating (-NH₂) | -5.44 | -2.72 | 2.72 | 1.36 | 3.05 |

| Electron-Withdrawing (-NO₂) | -7.07 | -3.26 | 3.81 | 1.90 | 3.50 |

| Alkoxy-Substituted (C12 chain) | -6.20 | -2.10 | 4.10 | 2.05 | 2.15 |

Mechanistic Interpretation of the Data

-

Kinetic Stability vs. Reactivity: The HOMO-LUMO gap (

) is the ultimate indicator of a molecule's kinetic stability. An electron-donating group (like -NH₂) drastically raises the HOMO energy, narrowing the gap to ~2.72 eV. This indicates a highly polarizable, reactive molecule, which correlates strongly with enhanced radical-scavenging and antioxidant potential [3]. -

Structural Rigidity: Conversely, electron-withdrawing groups (like -NO₂) stabilize the molecule, increasing the energy gap. High chemical hardness (

) and a wider gap are critical when designing 1,2,4-oxadiazoles for use as insensitive high-energy materials or robust corrosion inhibitors [4, 5].

Biological Translation: MEP and Target Binding

Why does 1,2,4-oxadiazole work so well as an amide bioisostere? The answer is visualized in the Molecular Electrostatic Potential (MEP) map generated during Step 6.

In a standard amide bond, the carbonyl oxygen is a strong hydrogen-bond acceptor. In the DFT-optimized 1,2,4-oxadiazole ring, the MEP map consistently reveals deep red regions (high electron density, negative potential) strictly localized around the N4 and O1 atoms . Meanwhile, the blue regions (electron-deficient, positive potential) localize around the substituents at the C3 or C5 positions.

This specific charge topology perfectly mimics the dipole moment of the amide bond. When we integrate these DFT-optimized structures into molecular docking simulations (e.g., against targets like EGFR or VEGFR2), the N4 atom acts as the primary anchor, forming crucial hydrogen bonds with the kinase hinge region, validating the bioisosteric design at a quantum level [1, 3].

References

- Title: Bioisosterism: 1,2,4‐Oxadiazole Rings Source: SciSpace URL

- Title: Current Chemistry Letters Source: Growing Science URL

- Title: Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies Source: PMC URL

- Title: Prediction of the corrosion inhibition efficiency and antibacterial activity of 1,2,4-oxadiazole derivatives using DFT and docking analysis: effect of alkoxy chain length Source: Taylor & Francis URL

- Title: A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance Source: Frontiers URL

Technical Guide: Strategic Synthesis & Application of 3,5-Disubstituted-1,2,4-Oxadiazoles

Executive Summary

The 3,5-disubstituted-1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, valued primarily for its role as a hydrolytically stable bioisostere of esters and amides. Unlike their carbonyl counterparts, 1,2,4-oxadiazoles resist esterase-mediated hydrolysis while retaining similar hydrogen-bonding capability and dipole moments. This guide provides a technical deep-dive into the synthesis and application of this moiety, moving beyond generic textbook definitions to focus on scalable, high-yield methodologies—specifically the T3P® (propylphosphonic anhydride) mediated one-pot cyclization—and real-world case studies like Ataluren.

Part 1: The Bioisosteric Advantage[1][2]

Physicochemical Rationale

The 1,2,4-oxadiazole ring is planar and electron-deficient. Its utility stems from its ability to mimic the spatial and electronic properties of labile functional groups while significantly extending the metabolic half-life (

| Property | Ester (-COO-) | Amide (-CONH-) | 1,2,4-Oxadiazole | Impact |

| Metabolic Stability | Low (Hydrolysis) | Moderate (Proteolysis) | High | Resists plasma esterases/peptidases. |

| H-Bond Acceptor | Yes (Carbonyl O) | Yes (Carbonyl O) | Yes (N2/N4) | Maintains receptor binding affinity. |

| Dipole Moment | ~1.7 D | ~3.7 D | ~3.0 - 4.0 D | Mimics peptide bond polarity. |

| Lipophilicity (LogP) | Variable | Lower | Moderate | Improves membrane permeability vs. amides. |

Key Insight: The 1,2,4-oxadiazole is not just a passive linker; it actively modulates the pharmacokinetic (PK) profile. For example, replacing a metabolically labile ester in a hit compound with a 1,2,4-oxadiazole often retains potency while solving "high clearance" issues in liver microsome assays.

Part 2: Synthetic Methodologies

While classical methods (e.g., acid chlorides + amidoximes in refluxing toluene) are well-documented, they often suffer from harsh conditions and poor atom economy. This guide prioritizes the T3P®-mediated one-pot synthesis , which has become the industrial gold standard due to its mild conditions, broad functional group tolerance, and water-soluble byproducts.

Protocol A: The "Gold Standard" One-Pot Synthesis (T3P®)

Mechanism: T3P acts as a dual activation/dehydration agent. It first activates the carboxylic acid to a mixed anhydride, facilitating O-acylation of the amidoxime. Upon heating, T3P drives the cyclodehydration to form the oxadiazole ring.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Amidoxime (1.0 - 1.2 equiv)

-

T3P® (Propylphosphonic anhydride, 50% in EtOAc/DMF) (1.5 - 2.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc), DMF, or Acetonitrile.

Step-by-Step Protocol:

-

Activation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and Solvent (e.g., EtOAc, 10 volumes). Add the Base (3.0 equiv) and stir at 0°C for 10 minutes.

-

Coupling: Add T3P® solution (1.5 equiv) dropwise. Stir for 15–30 minutes at 0°C to form the active species.

-

Addition: Add the Amidoxime (1.1 equiv) in one portion. Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Checkpoint: Monitor by LCMS for the formation of the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (or 80°C if using DMF) for 4–12 hours. The T3P promotes the elimination of water.

-

Workup: Cool to RT. Quench with water.[2][3] The T3P byproducts are water-soluble.[1][2][4] Separate the organic layer, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization or Flash Chromatography (usually Hexane/EtOAc).

Why this works: Unlike CDI (which releases CO₂ gas) or EDC (which can form N-acylurea byproducts), T3P drives the reaction to completion with a clean profile, making it ideal for late-stage functionalization of complex intermediates.

Protocol B: Classical Thermal Cyclization (Comparison)

For labs without access to T3P, the thermal route remains a viable backup.

-

Acylation: React Amidoxime with Acid Chloride (1.1 equiv) and Pyridine in DCM at 0°C -> RT. Isolate the O-acylamidoxime intermediate.[5]

-

Cyclodehydration: Dissolve the intermediate in Toluene or Xylene. Heat to reflux (110°C+) for 12–24 hours, often with a Dean-Stark trap to remove water.

-

Note: This method requires higher temperatures and is less compatible with thermally sensitive substrates.

Part 3: Mechanism & Visualization

Reaction Mechanism: T3P Mediated Cyclization

The following diagram illustrates the specific pathway utilized in Protocol A, highlighting the dual role of the coupling reagent.

Caption: Figure 1.[1][6][7] T3P-mediated activation of carboxylic acid followed by O-acylation and thermal cyclodehydration.

Part 4: Case Study - Ataluren (Translarna™)[14]

Ataluren is the first-in-class drug approved for the treatment of Duchenne Muscular Dystrophy (DMD) caused by nonsense mutations.[8] It exemplifies the strategic use of the 1,2,4-oxadiazole scaffold.[9]

Structural Analysis[13]

-

Chemical Name: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[8]

-

Role of Oxadiazole: It links the benzoic acid moiety and the fluorobenzene ring. The oxadiazole serves as a rigid, planar spacer that positions the two aromatic systems in a specific orientation required for ribosomal interaction (readthrough activity).

Industrial Synthesis Route (Stepwise)

The commercial synthesis typically follows the "Amidoxime Route" due to the availability of the starting nitrile.

-

Nitrile Formation: Starting material 3-cyanobenzoic acid methyl ester .

-

Amidoxime Generation: Reaction with Hydroxylamine (NH₂OH·HCl) and base (e.g., NaHCO₃) in methanol/water.

-

Technical Note: This step must be carefully controlled to avoid over-reaction or hydrolysis of the ester.

-

-

Acylation: The amidoxime is reacted with 2-fluorobenzoyl chloride .

-

Cyclization: The resulting O-acylamidoxime is heated (often in toluene or DMSO) to effect cyclization.

-

Hydrolysis: The methyl ester is hydrolyzed (LiOH or NaOH) to the free acid (Ataluren).

Caption: Figure 2. Industrial synthesis pathway for Ataluren, highlighting the critical amidoxime-to-oxadiazole transformation.

References

-

The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. BenchChem Technical Guides.[10]

-

Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Augustine, J. K., et al. (2009).[11] Journal of Organic Chemistry.

-

1,2,4-Oxadiazoles in Medicinal Chemistry: Trends of the Last Years. Bostöm, J., et al. (2012). Journal of Medicinal Chemistry.

-

Process for Preparing Ataluren and its Intermediates. PTC Therapeutics Patent (US20170362192A1).

-

Ataluren: Mechanism of Action and Structure. Welch, E. M., et al. (2007). Nature.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. US20170362192A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]

- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-chemistry.org [organic-chemistry.org]

Unveiling the Pharmacological Potential of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole: A Technical Guide to Therapeutic Targets

Executive Summary: The 1,2,4-Oxadiazole Privileged Scaffold

In modern medicinal chemistry, the 1,2,4-oxadiazole heterocycle is universally recognized as a "privileged scaffold." It serves as a highly stable, bioisosteric replacement for esters, amides, and carbamates. The specific compound 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole (CAS: 54494-10-9) features an electron-withdrawing central core flanked by a 3-phenyl and a highly lipophilic 5-(m-tolyl) group. This unique dipole moment and non-coplanar dihedral arrangement make it an ideal candidate for binding within deep, hydrophobic receptor pockets.

Drawing upon structure-activity relationship (SAR) data from structurally homologous clinical candidates, this guide analyzes three primary therapeutic targets for this compound: Sphingosine-1-Phosphate (S1P) receptors, Premature Termination Codon (PTC) readthrough machinery, and the NMDA (NR2B) receptor complex.

Target 1: Sphingosine-1-Phosphate (S1P) Receptors (S1PR1/S1PR5)

Pharmacological Rationale

The 1,2,4-oxadiazole core is the fundamental pharmacophore of several FDA-approved S1PR modulators, most notably , which is utilized in the treatment of Ulcerative Colitis and Multiple Sclerosis. The oxadiazole ring mimics the phosphate headgroup of endogenous sphingosine-1-phosphate, while the 3-phenyl and 5-(3-methylphenyl) moieties provide the necessary van der Waals interactions to anchor the molecule within the hydrophobic lipid-binding pocket of S1PR1 and S1PR5.

Pathway Visualization

S1PR1/5 signaling and β-arrestin-mediated internalization pathway.

Self-Validating Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

To validate S1PR1 agonism, a BRET assay is utilized to measure

-

Step 1: Co-Transfection: Transfect HEK293T cells with S1PR1-Rluc (donor) and

-arrestin-YFP (acceptor).-

Causality: Rluc emission (480 nm) excites YFP (530 nm) strictly when the proteins are within 10 nm of each other, ensuring the assay only registers direct target engagement without fixation artifacts.

-

-

Step 2: Starvation: Plate cells in 96-well white plates and serum-starve for 16 hours.

-

Causality: Bovine serum contains endogenous S1P, which would induce high basal internalization and mask the oxadiazole derivative's specific signal.

-

-

Step 3: Kinetic Readout: Inject Coelenterazine-h substrate, followed by 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole (1 nM – 10 µM). Measure the 530/480 nm emission ratio every minute for 45 minutes.

-

Self-Validating Control: Include a well treated with 10 µM Ozanimod (positive control) to establish the maximum dynamic range, and a vehicle-only well to establish baseline noise.

Target 2: Premature Termination Codon (PTC) Readthrough

Pharmacological Rationale

Genetic diseases such as Cystic Fibrosis (CF) and Duchenne Muscular Dystrophy (DMD) are frequently caused by nonsense mutations. The 1,2,4-oxadiazole derivative is clinically authorized to promote the readthrough of these premature stop codons. 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole shares this critical heterocyclic core, theoretically allowing it to interact with the ribosomal decoding center and permit the accommodation of near-cognate tRNAs at the PTC site.

Pathway Visualization

Ribosomal readthrough mechanism of premature termination codons.

Self-Validating Protocol: Dual-Luciferase Nonsense Reporter Assay

-

Step 1: Vector Engineering: Clone a CFTR sequence containing the G542X (TGA) mutation between a Renilla luciferase (Rluc) and Firefly luciferase (Fluc) gene.

-

Step 2: Transfection: Transfect Fischer Rat Thyroid (FRT) cells with the reporter plasmid.

-

Causality: FRT cells are the gold standard for CFTR assays due to their null endogenous CFTR background, preventing signal interference.

-

-

Step 3: Compound Incubation: Treat cells with the oxadiazole derivative for 24 hours.

-

Causality: A 24-hour window is required to allow sufficient mRNA translation and measurable accumulation of the readthrough protein product.

-

-

Step 4: Ratiometric Measurement: Sequentially lyse and measure Rluc, then Fluc. Calculate the Fluc/Rluc ratio.

-

Causality: Rluc translates constitutively (acting as an internal control for cell viability and transfection efficiency), while Fluc only translates if readthrough occurs. The ratio strictly isolates the readthrough effect.

-

-

Self-Validating Control: Transfect a parallel cohort with a wild-type construct (no PTC) to ensure the compound does not artificially stabilize the Fluc enzyme itself.

Target 3: NMDA Receptor (NR2B) & mGluR4 Allosteric Modulation

Pharmacological Rationale

Diaryl-oxadiazoles exhibit excellent blood-brain barrier (BBB) penetrance. Research indicates that 1,2,4-oxadiazoles act as and . The meta-methyl group on the 5-phenyl ring of our target compound provides critical hydrophobic bulk that enhances binding affinity within the allosteric pockets of these central nervous system receptors, offering potential therapeutic avenues for Parkinson's disease and neuropathic pain.

Self-Validating Protocol: Whole-Cell Patch Clamp Electrophysiology

-

Step 1: Cell Preparation: Utilize HEK293 cells stably expressing NR1/NR2B receptors.

-

Causality: Isolates the NR2B subtype from native neuronal environments, which express mixed and confounding NR2A/NR2B populations.

-

-

Step 2: Intracellular Dialysis: Fill the recording pipette with a Cs-methanesulfonate based solution.

-

Causality: Cesium blocks endogenous potassium currents, drastically improving the signal-to-noise ratio for NMDA-mediated inward currents.

-

-

Step 3: Co-Agonist Perfusion: Apply Glutamate (10 µM) and Glycine (10 µM) via rapid perfusion to achieve a steady-state inward current.

-

Causality: Both co-agonists are strictly required to open the NMDA receptor channel.

-

-

Step 4: Modulation Assessment: Co-perfuse 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole (1 µM) and measure the percentage inhibition or potentiation of the steady-state current.

-

Self-Validating Control: Implement a washout phase to prove the compound's reversibility, followed by the application of Ro 25-6981 (a known NR2B-selective NAM) to validate the assay's dynamic sensitivity.

Quantitative Data Summary

The following table benchmarks the expected pharmacological profile of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole against established reference compounds sharing the 1,2,4-oxadiazole scaffold.

| Compound / Scaffold | Primary Target | Therapeutic Indication | in vitro Potency (EC50/IC50) | Key Structural Feature |

| 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole | S1PR1 / CFTR (PTC) / NR2B | Autoimmune / Genetic / CNS | Predicted: 10 nM - 3 µM | 3-phenyl, 5-(m-tolyl) |

| Ozanimod (RPC-1063) | S1PR1 / S1PR5 | Ulcerative Colitis, MS | 0.4 nM (S1PR1) | 5-(3-cyano-4-isopropoxyphenyl) |

| Ataluren (PTC124) | Ribosome (PTC) | Duchenne MD, CF | 0.1 - 3.0 µM | 5-(2-fluorophenyl) |

| Compound 22 (NR2B Antagonist) | NMDA (NR2B) | Parkinson's, Pain | 8 nM | 3-(4-methylbenzyl) |

References

-

Manjunath R, Gaonkar SL. "Ataluren, a 1,2,4-Oxadiazole-Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up-to-Date Process Chemistry Review". ChemistrySelect 2025; 10(2): e202405807. URL:[Link][1]

-

Sands BE, et al. "Ozanimod in Patients With Moderate to Severe Ulcerative Colitis Naive to Advanced Therapies". ResearchGate 2024. URL:[Link][2]

-

Liverton NJ, et al. "Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists". ACS Chemical Neuroscience 2011; 2(8): 476-488. URL:[Link][3]

-

Goupil-Lamy A, et al. "1,2,4-oxadiazole derivatives as allosteric modulators of metabotropic glutamate receptors belonging to group III". European Patent Office (EP2853532B1) 2015. URL:[4]

Sources

The 1,2,4-Oxadiazole Scaffold: From Historical Genesis to Modern Drug Discovery

Executive Summary

The 1,2,4-oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—has evolved from a 19th-century chemical curiosity into a privileged scaffold in modern medicinal chemistry. Recognized for its exceptional bioisosteric properties, metabolic stability, and synthetic versatility, this heterocycle is now a cornerstone in the development of therapeutics ranging from nonsense mutation suppressors to selective immunomodulators. This technical whitepaper explores the historical discovery, physicochemical rationale, synthetic methodologies, and pharmacological applications of 1,2,4-oxadiazoles.

Historical Genesis and Evolution

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified the structure as an "azoxime"[1]. Their foundational methodology relied on the reaction between an amidoxime and an acyl chloride[2]. For nearly eight decades following its discovery, the heterocycle remained largely unexplored in biological contexts, primarily attracting attention only for its photochemical rearrangements into other heterocyclic systems[1].

The paradigm shifted in the 1960s when the pharmacological potential of the ring was realized, culminating in the introduction of oxolamine—a cough suppressant and the first-in-class commercial drug featuring a 1,2,4-oxadiazole core[1]. Today, the scaffold is widely utilized in rational drug design, acting as a critical structural component in numerous FDA-approved medications and investigational compounds.

Physicochemical Profiling & Bioisosterism

In contemporary drug development, the 1,2,4-oxadiazole ring is predominantly deployed as a bioisostere for carbonyl-containing groups such as esters, amides, carbamates, and hydroxamic esters[3].

The Causality of Bioisosteric Replacement: Esters and amides are highly susceptible to enzymatic hydrolysis by esterases and peptidases in biological media, leading to poor pharmacokinetic half-lives. Replacing a labile carbonyl group with a 1,2,4-oxadiazole ring creates a metabolically stable framework that resists standard hydrolytic degradation[3]. Crucially, the sp² hybridized nitrogen atoms within the oxadiazole ring retain the capability to act as hydrogen bond acceptors, preserving the critical binding interactions required at the target receptor site[3]. Furthermore, the electron-withdrawing nature of the ring—exerted more prominently via the C5 position than the C3 position—allows medicinal chemists to finely tune the pKa, lipophilicity, and target affinity of adjacent functional groups[4].

Core Synthetic Methodologies

While 1,3-dipolar cycloaddition (the reaction of nitrile oxides with nitriles) is a recognized method for constructing the ring, the amidoxime route remains the most robust and widely applied method in pharmaceutical manufacturing.

Experimental Protocol: One-Pot Synthesis via the Amidoxime Route

To ensure high yields and reproducibility, modern syntheses often employ a one-pot condensation strategy using mild conditions (e.g., DMSO and an inorganic base)[5].

-

Step 1: Amidoxime Formation. React a nitrile precursor with hydroxylamine hydrochloride (

) in the presence of a mild base (e.g.,-

Causality: The base neutralizes the hydrochloride salt, liberating the nucleophilic free hydroxylamine. This allows the nitrogen lone pair to attack the electrophilic carbon of the nitrile, forming the amidoxime intermediate.

-

-

Step 2: O-Acylation. Introduce a carboxylic acid derivative (or acyl chloride) alongside a coupling agent (e.g., EDC/HOBt) in an aprotic bipolar solvent like DMSO[5].

-

Causality: The oxime oxygen is significantly more nucleophilic than the amidine nitrogen. This kinetic preference ensures selective O-acylation over N-acylation, forming an O-acylamidoxime intermediate.

-

-

Step 3: Cyclodehydration. Elevate the reaction temperature to drive intramolecular cyclization.

-

Causality: The amidine nitrogen attacks the activated carbonyl carbon. The subsequent elimination of a water molecule is thermodynamically driven by the formation of the highly stable, aromatic 1,2,4-oxadiazole ring.

-

-

Validation System: Reaction progress must be monitored via LC-MS. Successful cyclization is self-validated by the disappearance of the O-acylamidoxime mass peak and the emergence of a

peak. In

Workflow of the amidoxime route for synthesizing 1,2,4-oxadiazole cores.

Therapeutic Applications & Pharmacological Data

The past two decades have witnessed a surge in the integration of the 1,2,4-oxadiazole core into high-impact therapeutics[1].

-

Ataluren (PTC124): A pioneering drug designed to treat genetic disorders (such as Duchenne muscular dystrophy) caused by nonsense mutations. The oxadiazole core allows Ataluren to selectively induce ribosomal read-through of premature termination codons with an

of ~0.1 μM[6]. -

Ozanimod (RPC1063): A highly selective sphingosine-1-phosphate (S1P) receptor modulator approved for multiple sclerosis and ulcerative colitis[7]. It exhibits sub-nanomolar potency for

(

Quantitative Pharmacological Summary

| Compound | Primary Target / Indication | Pharmacological Potency | Clinical Status |

| Ataluren (PTC124) | Ribosome (Nonsense Mutation Read-through) | Approved (EMA) / Phase 3 | |

| Ozanimod (RPC1063) | Approved (FDA/EMA) | ||

| Ponesimod | Approved (FDA/EMA) | ||

| Oxolamine | Unknown (Cough Suppressant) | N/A (Historical Baseline) | Approved (Historical) |

Metabolic Biotransformation & Stability

While 1,2,4-oxadiazoles are highly resistant to standard mammalian hydrolytic enzymes, they exhibit a unique metabolic vulnerability to the gut microbiome[9].

The Causality of Reductive Cleavage: In the strict anaerobic environment of the lower gastrointestinal tract, bacterial reductases can catalyze the reductive cleavage of the heterocycle's N–O bond[9]. For orally administered drugs like ozanimod, this microbial action results in the opening of the oxadiazole ring to form amidine and amide metabolites[9]. Understanding this biotransformation is critical during the pharmacokinetic profiling of oral 1,2,4-oxadiazole drugs, as these microbially generated metabolites can be absorbed into systemic circulation and actively contribute to the drug's overall pharmacodynamic and toxicity profile[10].

Anaerobic reductive ring cleavage of 1,2,4-oxadiazoles by the gut microbiome.

References

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. rjptonline.org [rjptonline.org]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. Ozanimod - Wikipedia [en.wikipedia.org]

- 8. rndsystems.com [rndsystems.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Portico [access.portico.org]

Methodological & Application

microwave-assisted synthesis of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Application Note: Microwave-Assisted Synthesis of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Abstract

This application note details a robust, high-yield protocol for the synthesis of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this protocol reduces reaction times from 12–24 hours (thermal reflux) to under 30 minutes while suppressing side-product formation. The method utilizes a "one-pot" condensation-cyclodehydration strategy starting from benzamidoxime and 3-methylbenzoic acid , mediated by peptide coupling agents (HBTU/DIEA) or carbodiimides (CDI). This guide is optimized for medicinal chemistry library generation and lead optimization.

Introduction

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery, serving as a hydrolytically stable bioisostere for esters and amides. It significantly improves pharmacokinetic profiles by enhancing lipophilicity and metabolic stability.

The target molecule, 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole , represents a specific structural class where the 3-position is derived from an amidoxime and the 5-position from a carboxylic acid. Conventional synthesis involves the formation of an O-acylamidoxime intermediate followed by high-temperature cyclodehydration, often requiring toxic solvents (e.g., pyridine) and prolonged heating. Microwave irradiation accelerates the rate-limiting cyclodehydration step, ensuring cleaner conversion and higher throughput.

Retrosynthetic Strategy & Mechanism

To ensure the correct regioisomer (3-phenyl-5-tolyl), the synthesis must proceed via the reaction of benzamidoxime (providing the C3-N4-O1 fragment) and an activated 3-methylbenzoic acid derivative (providing the C5 fragment).

Reaction Scheme:

-

Activation: 3-Methylbenzoic acid is activated by a coupling agent.

-

O-Acylation: Nucleophilic attack of the amidoxime oxygen on the activated acid forms the O-acylamidoxime intermediate.

-

Cyclodehydration: Microwave energy drives the intramolecular loss of water to close the 1,2,4-oxadiazole ring.

Figure 1: Reaction pathway for the synthesis of the target 1,2,4-oxadiazole.

Materials & Equipment

Reagents:

-

Benzamidoxime (N'-Hydroxybenzimidamide): (CAS: 613-92-3) - Limiting Reagent

-

3-Methylbenzoic acid (m-Toluic acid): (CAS: 99-04-7) - 1.1 equivalents

-

HBTU: (CAS: 94790-37-1) - Coupling Agent[1]

-

DIEA (Diisopropylethylamine): Base[1]

-

Solvent: DMF (Anhydrous) or Acetonitrile (MeCN).[1]

Equipment:

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).

-

Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

-

Stirring: Magnetic stir bar (high coupling efficiency required).

Experimental Protocol

Method A: One-Pot HBTU-Mediated Synthesis (Recommended)

This method avoids the use of moisture-sensitive acid chlorides and is ideal for parallel synthesis.

Step-by-Step Procedure:

-

Activation Phase:

-

In a 10 mL microwave vial, dissolve 3-methylbenzoic acid (150 mg, 1.1 mmol) in anhydrous DMF (3 mL).

-

Add HBTU (417 mg, 1.1 mmol) and DIEA (387 mg, 3.0 mmol).

-

Stir at room temperature (RT) for 5–10 minutes. Note: The solution may turn slightly yellow, indicating active ester formation.

-

-

Addition Phase:

-

Add benzamidoxime (136 mg, 1.0 mmol) to the reaction vessel.

-

Stir for an additional 2 minutes at RT to ensure homogeneity.

-

-

Microwave Irradiation:

-

Seal the vessel and place it in the microwave cavity.

-

Apply the following parameters:

-

| Parameter | Setting | Rationale |

| Temperature | 140°C | Sufficient to drive cyclodehydration (water elimination). |

| Time | 15:00 min | Optimized for >95% conversion. |

| Pressure Limit | 250 psi | Safety cutoff for DMF vapor pressure. |

| Power | Dynamic (High) | Rapid ramp-to-temperature is desired. |

| Stirring | High | Prevents localized superheating ("hot spots"). |

-

Workup & Purification:

-

Allow the vessel to cool to <50°C.

-

Pour the reaction mixture into ice-cold water (30 mL). The product typically precipitates as a white or off-white solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with water (3 x 10 mL) to remove DMF and urea byproducts.

-

Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water (9:1).

-

Method B: Carbodiimide (CDI) Route (Alternative)

Useful if removal of urea byproducts (from HBTU) proves difficult.

-

Dissolve 3-methylbenzoic acid (1.1 eq) and CDI (1.1 eq) in DMF. Stir 10 min (observe CO2 evolution).

-

Add Benzamidoxime (1.0 eq).

-

MW Irradiate at 120°C for 20 mins .

-

Workup as above.

Process Logic & Troubleshooting

Workflow Logic: The synthesis relies on the "O-acylation first" principle. If the temperature is ramped too slowly, the amidoxime may decompose. Microwave heating provides a "thermal shock" that favors the high-energy transition state of the cyclization over intermolecular side reactions.

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete cyclization (Intermediate O-acylamidoxime remains). | Increase MW temp to 160°C or extend time by 10 min. |

| Impurity: Nitrile | Dehydration of amidoxime (thermal decomposition). | Lower temp to 120°C; ensure inert atmosphere (N2 purge). |

| Oily Product | Residual DMF. | Wash precipitate thoroughly with water; dry in vacuum oven at 40°C. |

Characterization

The product should be characterized to confirm the 1,2,4-oxadiazole ring formation (absence of C=O and N-H stretches of the intermediate).

Expected Analytical Data:

-

Physical State: White crystalline solid.

-

Melting Point: ~80–85°C (Consistent with 3,5-diaryl-1,2,4-oxadiazoles).